molecular formula C8H10F5NS B1394040 N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine CAS No. 1287217-84-8

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine

Cat. No.: B1394040
CAS No.: 1287217-84-8
M. Wt: 247.23 g/mol
InChI Key: PBZXIJYTOCWHPM-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is a chemical compound that belongs to the class of aliphatic amines. It is characterized by the presence of a pentafluorosulfanyl group attached to a benzylamine structure. This compound has a molecular formula of C8H10F5NS and a molecular weight of 247.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine typically involves the reaction of N-methylbenzylamine with pentafluorosulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluorosulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while substitution reactions produce various substituted benzylamine derivatives .

Scientific Research Applications

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine involves its interaction with specific molecular targets. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzylamine: Lacks the pentafluorosulfanyl group, resulting in different chemical properties.

    N-Methyl-N-[4-(trifluoromethyl)benzyl]amine: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group, leading to variations in reactivity and applications.

Uniqueness

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZXIJYTOCWHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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